molecular formula C7H10N2O3 B2516986 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1822606-28-9

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B2516986
CAS No.: 1822606-28-9
M. Wt: 170.168
InChI Key: AXLJLBKKSLCSIX-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with an aminoethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2-amino-2-methylpropanol with diethyl oxalate to form an intermediate, which is then cyclized to produce the oxazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Alcohol or aldehyde derivatives of the carboxylic acid group.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

    2-(1-Aminoethyl)-4-methyl-1,3-imidazole-5-carboxylic acid: Contains an imidazole ring, offering different electronic properties.

    2-(1-Aminoethyl)-4-methyl-1,3-pyrazole-5-carboxylic acid: Features a pyrazole ring, which can affect its reactivity and interactions.

Uniqueness: 2-(1-Aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it a valuable compound for designing molecules with targeted biological activities and specific material properties.

Properties

IUPAC Name

2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3(8)6-9-4(2)5(12-6)7(10)11/h3H,8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLJLBKKSLCSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(C)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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